molecular formula C12H7FN2OS B1460016 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031558-69-6

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1460016
M. Wt: 246.26 g/mol
InChI Key: RRVJCKUNXBWFJI-UHFFFAOYSA-N
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Description

“7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-ones . These compounds have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . An effective method for accessing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids in 63–71% yields has been proposed based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : Thieno[2,3-d]pyrimidine-derived compounds, which are structurally similar to “7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been synthesized to target VEGFR-2, a protein involved in cancer cell growth .
  • Methods of Application : These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
  • Results : Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC 50 value of 0.084 μM. It displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC 50 values of 10.17 μM and 24.47 μM, respectively .

Polymer Photovoltaic Applications

  • Scientific Field : Material Science
  • Application Summary : A structurally similar compound, poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine), has been synthesized for use in polymer photovoltaic applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of New Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Thieno[3,2-d]pyrimidine derivatives have been synthesized for the preparation of new chemical compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Inhibition of Mycobacterium Tuberculosis

  • Scientific Field : Microbiology
  • Application Summary : Thieno[3,2-d]pyrimidin-4-amines, which are structurally similar to “7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
  • Methods of Application : These compounds were tested in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay .
  • Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt- bd inhibitor .

Photovoltaic Applications

  • Scientific Field : Material Science
  • Application Summary : Cyclometalated iridium(iii) complexes, incorporating 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp) as the main ligand, have been synthesized for use in photovoltaic applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of New Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Thieno[3,2-d]pyrimidine derivatives have been synthesized for the preparation of new chemical compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Inhibition of Mycobacterium Tuberculosis

  • Scientific Field : Microbiology
  • Application Summary : Thieno[3,2-d]pyrimidin-4-amines, which are structurally similar to “7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
  • Methods of Application : These compounds were tested in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay .
  • Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt- bd inhibitor .

Photovoltaic Applications

  • Scientific Field : Material Science
  • Application Summary : Cyclometalated iridium(iii) complexes, incorporating 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp) as the main ligand, have been synthesized for use in photovoltaic applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVJCKUNXBWFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kim, Y Kim, SH Seo, DJ Baek, SJ Min… - Bulletin of the …, 2015 - Wiley Online Library
Metabotropic glutamate receptor subtype 1 ( mGluR1 ) is a potential target for the treatment of neuropathic pain, and there has been much effort to discover mGluR1 antagonists. In this …
Number of citations: 1 onlinelibrary.wiley.com

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